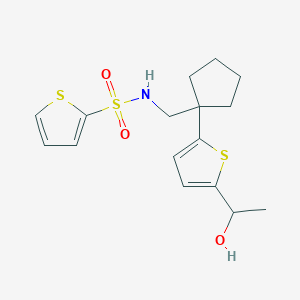

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S3/c1-12(18)13-6-7-14(22-13)16(8-2-3-9-16)11-17-23(19,20)15-5-4-10-21-15/h4-7,10,12,17-18H,2-3,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYFTJDCNAGKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide typically involves the formation of the thiophene ring followed by functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonamides to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Antimicrobial Properties : The sulfonamide moiety in this compound is known for its antimicrobial activity. Research indicates that similar sulfonamide derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects : Compounds with structural similarities to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide have been studied for their anti-inflammatory properties. For instance, derivatives have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis .

Pharmacological Applications

Cancer Treatment : There is emerging evidence that compounds similar to this compound may modulate heat shock proteins, which are implicated in cancer progression. By inhibiting Hsp70 activity, these compounds could potentially serve as therapeutic agents against various cancers .

Neuroprotective Effects : Analogues of this compound have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). These studies focus on the ability of the compounds to increase levels of excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the brain .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps that may require optimization to improve yield and purity. Various synthetic routes have been explored, highlighting the versatility of the compound in medicinal chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene ring could enhance antimicrobial potency, suggesting a pathway for developing new antibiotics based on this compound .

Case Study 2: Neuroprotection in ALS Models

Research involving thiopyridazine derivatives showed that these compounds could significantly increase EAAT levels in primary astrocytes at low concentrations (EC50 < 5 µM). This finding supports the potential use of related compounds like this compound in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound’s structural uniqueness lies in its cyclopentyl-thiophene backbone and hydroxyethyl group , which differentiate it from other sulfonamide derivatives. Below is a comparative analysis with structurally or functionally related compounds from the evidence:

Functional Group Impact on Properties

- Hydroxyethyl vs. Carboxamide (Compound 32) : The hydroxyethyl group in the target compound may improve water solubility compared to the carboxamide in Compound 32. However, carboxamides often exhibit stronger binding to enzymes (e.g., SARS-CoV-2 PLpro in ) due to hydrogen-bonding versatility .

- Sulfonamide vs. Imidazole (Compound 18) : Sulfonamides (target) typically exhibit better metabolic stability than imidazole-containing derivatives (Compound 18), which may degrade faster in vivo .

- Cyclopentyl vs. Linear Chains (Compound 5-22) : The cyclopentyl group in the target compound likely enhances rigidity and target specificity compared to flexible heptane-diyl chains in Compound 5-22, which may reduce off-target interactions .

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 334.4 g/mol. The structure comprises a thiophene ring, a cyclopentyl group, and a sulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₃S |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 2034549-10-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, including:

- Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes.

- Receptor Binding : The thiophene and cyclopentyl components may facilitate binding to specific receptors involved in signal transduction pathways.

Biological Activity

Research has demonstrated that compounds with similar structures exhibit significant pharmacological effects:

- Anti-inflammatory Activity : Compounds containing sulfonamide groups have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial properties, particularly against Gram-positive bacteria.

- Anticancer Potential : Some thiophene derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on COX Inhibition : A series of sulfonamide derivatives were synthesized and evaluated for their ability to inhibit COX-2, demonstrating that modifications in the thiophene ring can enhance selectivity and potency .

- Antimicrobial Efficacy : Research indicated that thiophene-containing compounds exhibited significant antimicrobial activity against various pathogens, supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield?

- Answer : Microwave-assisted cross-coupling reactions are effective for introducing thiophene and cyclopentyl groups. A mixture of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), copper iodide, and triethylamine in THF under microwave irradiation (60°C, 300 W, 10 min) can enhance reaction efficiency. Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of alkynyl reagents) and inert conditions to prevent side reactions .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound's purity and structural integrity?

- Answer : Comprehensive characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.

- IR spectroscopy : For identifying functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).

- HPLC : With UV detection at λ = 254 nm to assess purity (>95% recommended for biological assays) .

Q. How can X-ray crystallography be applied to determine the three-dimensional structure of this sulfonamide derivative?

- Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Collecting intensity data (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement with anisotropic displacement parameters and validation using R-factor convergence (<5%). Hydrogen bonding and torsional angles should be analyzed to confirm conformational stability .

Advanced Research Questions

Q. How can researchers analyze discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental data (e.g., NMR chemical shifts or crystallographic parameters)?

- Answer : Discrepancies arise from solvent effects or conformational flexibility. Mitigation strategies:

- Compare experimental NMR shifts with DFT calculations (e.g., B3LYP/6-31G*) incorporating solvent models (e.g., PCM for DMSO).

- Use crystallographic data to validate DFT-optimized geometries, focusing on dihedral angles and hydrogen-bonding networks. Adjust computational parameters (e.g., basis sets) to improve accuracy .

Q. What in vitro biological assays are appropriate for evaluating the pharmacological potential of this compound, considering its structural analogs?

- Answer : Prioritize assays based on sulfonamide bioactivity:

- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition.

- Cytotoxicity : MTT assays in glioma (U87MG) or carcinoma cell lines, comparing IC₅₀ values with controls.

- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., EGFR or VEGF) .

Q. What strategies can be employed to modify the thiophene or cyclopentyl moieties to enhance target selectivity in biological systems?

- Answer :

- Thiophene substitution : Introduce electron-withdrawing groups (e.g., Cl) at the 5-position to modulate electronic effects.

- Cyclopentyl modification : Replace the hydroxyethyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target interactions.

- SAR studies : Compare activity of analogs like N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide to identify critical pharmacophores .

Q. How can researchers address solubility challenges during biological testing of this hydrophobic sulfonamide compound?

- Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Pro-drug approach : Introduce ionizable groups (e.g., phosphate esters) on the hydroxyethyl moiety.

- Structural tweaks : Replace the cyclopentyl group with a more polar tetrahydrofuran ring to improve aqueous solubility .

Q. What computational methods are suitable for predicting the electronic properties of this compound for material science applications?

- Answer : Density functional theory (DFT) using Gaussian09 or ORCA:

- Calculate HOMO/LUMO energies to assess charge transport potential.

- Simulate UV-Vis spectra (TD-DFT) to evaluate absorption maxima for optoelectronic use.

- Compare with analogs like N'-(1,2-oxazol-3-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide to identify structure-property trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.